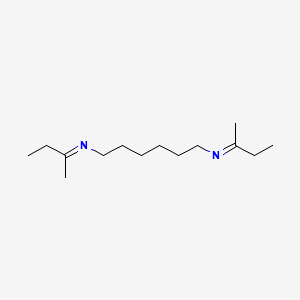
N,N'-Bis(1-methylpropylidene)-1,6-hexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine is an organic compound with the molecular formula C12H24N2. This compound is characterized by the presence of two imine groups attached to a hexane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine typically involves the condensation reaction between 1,6-hexanediamine and 2-butanone. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine groups. The reaction mixture is usually heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form primary amines.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and adhesives.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The imine groups can interact with various molecular targets, leading to the formation of covalent bonds and subsequent biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine
- N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine
Uniqueness
N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine is unique due to its linear hexane backbone, which imparts different steric and electronic properties compared to its cyclic counterparts. This uniqueness makes it suitable for specific applications where linearity and flexibility are advantageous.
Properties
CAS No. |
36888-36-5 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
N-[6-(butan-2-ylideneamino)hexyl]butan-2-imine |
InChI |
InChI=1S/C14H28N2/c1-5-13(3)15-11-9-7-8-10-12-16-14(4)6-2/h5-12H2,1-4H3 |
InChI Key |
COEITCNWTMGMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCCCCCN=C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















